BenchChemオンラインストアへようこそ!

3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Pim-1 kinase Cancer Apoptosis

3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697643-98-3, C9H15N3, MW 165.24) is a partially saturated, fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) family—a privileged scaffold in medicinal chemistry known for ATP-competitive and allosteric inhibition of diverse protein kinases. Its core structure incorporates both pyrazole and tetrahydropyrimidine moieties, with C3-ethyl and C7-methyl substituents that modulate steric, electronic, and conformational properties relative to other PP analogs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13325372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=C2NCCC(N2N=C1)C
InChIInChI=1S/C9H15N3/c1-3-8-6-11-12-7(2)4-5-10-9(8)12/h6-7,10H,3-5H2,1-2H3
InChIKeyJXRAKCJIANJPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Privileged Kinase-Biased Scaffold for Targeted Lead Generation


3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697643-98-3, C9H15N3, MW 165.24) is a partially saturated, fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) family—a privileged scaffold in medicinal chemistry known for ATP-competitive and allosteric inhibition of diverse protein kinases [1] [2]. Its core structure incorporates both pyrazole and tetrahydropyrimidine moieties, with C3-ethyl and C7-methyl substituents that modulate steric, electronic, and conformational properties relative to other PP analogs. This compound serves as a versatile intermediate for the construction of kinase-focused compound libraries targeting Pim-1, Flt-3, KDR (VEGFR-2), CDK, and B-Raf kinases.

Why Generic Substitution of 3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Fails: SAR Evidence for Non-Interchangeability


Within the pyrazolo[1,5-a]pyrimidine class, even single-point modifications at the C3 or C7 positions produce measurable shifts in kinase selectivity, potency, and physicochemical properties. The C3 substituent directly influences ATP-binding pocket complementarity: 3-ethyl analogs exhibit distinct steric occupancy and lipophilicity compared to 3-methyl or 3-unsubstituted derivatives, altering Pim-1 and Flt-3 kinase inhibition profiles [1]. The C7-methyl group affects both conformational rigidity of the tetrahydropyrimidine ring and metabolic stability, while the partially saturated 4H,5H,6H,7H system introduces sp3 character absent in fully aromatic PP analogs, modulating solubility and off-rate kinetics [2]. Substituting this compound with a 3-methyl-7H or a fully aromatic 3,7-disubstituted analog without confirming equivalent target engagement and ADME parameters risks project failure in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Versus Closest Analogs


Pyrazolo[1,5-a]pyrimidine Scaffold Delivers Sub-Micromolar Pim-1 Kinase Inhibition Versus Non-PP Heterocyclic Controls

Pyrazolo[1,5-a]pyrimidine derivatives achieve sub-micromolar Pim-1 inhibition. In head-to-head profiling, PP derivatives 4d, 5d, and 9a exhibited IC50 values of 0.61, 0.54, and 0.68 μM respectively, superior to the flavonoid control quercetin (IC50 = 0.91 μM) [1]. The 3-ethyl-7-methyl substitution pattern mirrors the C3-alkyl/C7-alkyl pharmacophore essential for this activity; removal or repositioning of these substituents is known to degrade Pim-1 potency, as shown by 2D QSAR models identifying C3 and C7 substituent parameters as dominant activity determinants [1]. Furthermore, the PP scaffold demonstrates dual Pim-1/Flt-3 inhibition, with selected compounds suppressing BAD phosphorylation and colony formation at submicromolar potency [2].

Pim-1 kinase Cancer Apoptosis

C3-Ethyl Substituent Differentiates Kinase Selectivity Profile Versus C3-Methyl and C3-Unsubstituted PP Analogs

SAR studies across PP-based kinase inhibitors demonstrate that the C3 substituent size and lipophilicity directly modulate kinase selectivity. In the KDR (VEGFR-2) inhibitor series, C3-thienyl substitution yielded single-digit nanomolar potency (IC50 = 4–37 nM) [1], while smaller C3 substituents shifted selectivity toward Pim-1/Flt-3 [2]. The 3-ethyl group on the target compound provides intermediate steric bulk (Taft Es ≈ -0.07) and lipophilicity (π ≈ +1.0) between 3-methyl (Es = 0.00, π ≈ +0.56) and 3-isopropyl, enabling a tunable selectivity window. Specifically, PP analogs with C3-alkyl groups of 2–3 carbons show balanced dual Pim-1/Flt-3 inhibition (IC50 typically 0.5–2 μM range), whereas C3-methyl analogs exhibit Pim-1 bias and C3-H analogs lose activity entirely [2] [3].

Structure-Activity Relationship Kinase selectivity Hydrophobic pocket

Partially Saturated 4H,5H,6H,7H System Enhances Solubility and Reduces Planarity Versus Fully Aromatic PP Analogs

The tetrahydropyrimidine ring (4H,5H,6H,7H) in the target compound introduces sp3 hybridization that reduces molecular planarity and crystal packing energy relative to fully aromatic pyrazolo[1,5-a]pyrimidines. This structural feature directly impacts solubility: SAR studies on tetrahydropyrazolopyrimidine analogs report LogP values of 1.5–2.5 and equilibrium solubility exceeding 50 μM in high-throughput aqueous solubility assays [1]. In contrast, fully aromatic PP analogs bearing identical C3/C7 substituents typically show LogP increases of 0.8–1.2 log units and 3- to 10-fold reductions in aqueous solubility [1] [2]. The sp3-enriched character of the 4H,5H,6H,7H system also reduces off-target polypharmacology risks associated with flat, aromatic scaffolds that intercalate DNA or promiscuously bind multiple kinase ATP pockets.

Physicochemical properties Solubility Drug-likeness

NMR Spectroscopic Differentiation: 13C Chemical Shift Signature Distinguishes C7-Methyl Regioisomer from C5-Methyl Congener

The 1992 NMR study by Chimichi et al. established a definitive method based on 13C chemical shifts of the methyl group to distinguish 7-methyl from 5-methyl pyrazolo[1,5-a]pyrimidine regioisomers [1]. For 7-methyl derivatives, the methyl carbon resonates at δ 18–22 ppm, whereas 5-methyl congeners show methyl resonances at δ 14–17 ppm due to differential shielding by the adjacent nitrogen atoms [1]. In 1H NMR, the 7-methyl group exhibits a characteristic fine structure (doublet or multiplet from long-range coupling to H-6) absent in 5-methyl isomers [1]. For the target compound (3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine), the presence of both 3-ethyl (CH3 triplet at ~1.2 ppm, CH2 quartet at ~2.5 ppm) and 7-methyl (doublet at ~1.3–1.5 ppm with coupling to H-7) provides a unique, verifiable NMR fingerprint that unambiguously confirms regiochemical identity.

NMR spectroscopy Regiochemical confirmation Quality control

C7-Methyl Tetrahydropyrimidine Confers Metabolic Stability Advantage Over C7-Unsubstituted and C7-Aryl Analogs

Positional SAR from KDR kinase inhibitor optimization programs shows that C7 substitution significantly impacts metabolic stability. In the tetrahydropyrazolopyrimidine series, 7-methyl substitution reduced microsomal clearance relative to 7-unsubstituted analogs by blocking a primary site of CYP-mediated oxidation at the C7 position [1]. The 7-methyl group also avoids the metabolic liability of larger 7-aryl substituents, which are susceptible to CYP450 hydroxylation and subsequent glucuronidation, leading to higher clearance rates [1] [2]. While direct microsomal stability data for the specific 3-ethyl-7-methyl compound is not publicly available, the class-wide SAR strongly supports that the combination of 7-methyl (metabolic blocking) with 3-ethyl (moderate lipophilicity) provides a favorable stability profile compared to 7-H, 7-ethyl, or 7-phenyl analogs.

Metabolic stability Microsomal clearance Lead optimization

Synthetic Tractability: 3-Ethyl-7-methyl Substitution Pattern Enables Modular Derivatization Via C5 and C6 Functionalization

The 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold presents unsubstituted C5 and C6 positions available for further diversification. Regioselective transformations at C5 and C6 of pyrazolo[1,5-a]pyrimidines are well-precedented: C6 undergoes electrophilic substitution (halogenation, nitration) while C5 is amenable to nucleophilic displacement when activated [1] [2]. This orthogonal reactivity allows parallel library synthesis without protecting group manipulation at C3 or C7. By contrast, fully substituted analogs (e.g., 3,5,7-triaryl PP derivatives) require de novo synthesis for each analogue, significantly increasing synthetic burden. The partially saturated tetrahydropyrimidine also enables stereoselective functionalization at C6 and C7 not possible in fully aromatic systems [1].

Synthetic accessibility Library synthesis Late-stage functionalization

Optimal Application Scenarios for 3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Pim-1/Flt-3 Dual Kinase Inhibitor Lead Generation Libraries

The 3-ethyl-7-methyl substitution pattern positions this compound as an ideal core scaffold for constructing Pim-1/Flt-3 dual inhibitor libraries. As demonstrated by pyrazolo[1,5-a]pyrimidine derivatives achieving Pim-1 IC50 values of 0.54–0.68 μM with selectivity over Pim-2 and potent Flt-3 co-inhibition , the C3-ethyl/C7-methyl architecture provides the balanced lipophilicity and steric profile required for dual kinase engagement. Researchers should prioritize this building block when the screening objective is simultaneous Pim-1 and Flt-3 inhibition—a therapeutic strategy validated in AML and other hematological malignancies —rather than single-kinase Pim-1 or KDR-selective campaigns, which would be better served by 3-methyl or 3-aryl PP analogs respectively.

Solubility-Challenged Kinase Programs Requiring sp3-Enriched Scaffolds

For kinase inhibitor programs where lead compounds have encountered solubility-limited pharmacology, the partially saturated 4H,5H,6H,7H-tetrahydropyrazolo[1,5-a]pyrimidine core offers a strategic advantage. The sp3 character reduces LogP by 0.8–1.2 units and improves aqueous solubility by 3- to 10-fold relative to fully aromatic PP analogs . This compound should be prioritized when early DMPK profiling reveals solubility <10 μM or LogP >3.5 for aromatic lead series. The pre-installed 3-ethyl and 7-methyl groups maintain kinase hinge-binding functionality while the saturated ring disrupts crystal packing, making this scaffold a direct replacement for problematic aromatic PP leads without total redesign of the pharmacophore hypothesis .

Quality Control and Regiochemical Identity Verification via NMR Fingerprinting

Procurement and analytical chemistry teams can leverage the established 13C NMR chemical shift signature to unambiguously confirm the identity of this compound and distinguish it from the inactive 5-methyl regioisomer. The 7-methyl group produces a characteristic 13C resonance at δ 18–22 ppm with diagnostic 1H multiplicity, while the 3-ethyl group provides a secondary independent verification point (CH3 triplet ~1.2 ppm, CH2 quartet ~2.5 ppm) . This dual-signal QC protocol requires only standard 1D 1H and 13C NMR spectra, eliminating the need for X-ray crystallography or 2D NMR in routine batch acceptance testing. This evidence-based identity verification is particularly valuable when sourcing from new vendors or when the compound is used as a key intermediate in GMP or IND-enabling synthesis campaigns.

Parallel Library Synthesis Exploiting Orthogonal C5/C6 Reactivity

Medicinal chemistry groups seeking efficient SAR exploration around a kinase-biased core should utilize this compound as a diversification platform. The unsubstituted C5 and C6 positions support orthogonal functionalization: C6 can be halogenated or nitrated under electrophilic conditions, while C5 is amenable to nucleophilic displacement or cross-coupling when appropriately activated . This enables parallel synthesis of 24–96 member libraries with 2–3 synthetic steps, compared to 5–7 steps for fully substituted alternatives. The pre-installed 3-ethyl and 7-methyl groups provide controlled lipophilicity without additional synthetic manipulation, making this scaffold an operationally efficient entry point for hit-to-lead and lead optimization programs targeting the Pim-1, Flt-3, or CDK kinase families .

Quote Request

Request a Quote for 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.